Differential Bactericidal Activity Against M. tuberculosis for 2-Methylbenzamideoxime
2-Methylbenzamideoxime demonstrates bactericidal activity against Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 1.6 µM against both the standard H37Rv strain and a clinical isolate resistant to isoniazid [1]. In contrast, the para-substituted analog, 4-methylbenzamide oxime, is reported as a substrate for the mitochondrial amidoxime reducing component (mARC) enzyme and a general research reagent, with no specific or quantified antibacterial activity against M. tuberculosis documented in the primary literature . Similarly, the unsubstituted parent compound, benzamide oxime, is primarily noted as an intermediate for anticancer agents and apoptosis inducers, not for anti-tubercular activity .
| Evidence Dimension | Anti-M. tuberculosis Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 1.6 µM |
| Comparator Or Baseline | 4-Methylbenzamide oxime: No specific antibacterial activity reported. Benzamide oxime: Activity profile is distinct (e.g., anticancer intermediate). |
| Quantified Difference | Qualitative: Target compound has specific, quantified activity; comparators do not. |
| Conditions | M. tuberculosis H37Rv strain and isoniazid-resistant clinical isolate |
Why This Matters
This specific, quantified anti-tubercular activity provides a rationale for procuring this compound over its regioisomers or unsubstituted analog for infectious disease research focused on drug-resistant TB.
- [1] CORE. Complete biological profile of selected hit compounds and corresponding physico chemical properties. CORE Repository, 2018. View Source
